molecular formula C4H7NO2 B12809880 2-Methyl-3-nitroprop-1-ene CAS No. 1606-31-1

2-Methyl-3-nitroprop-1-ene

Cat. No.: B12809880
CAS No.: 1606-31-1
M. Wt: 101.10 g/mol
InChI Key: KEWXKELCJUKXNN-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (NO2) attached to an alkene (C=C) backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitroprop-1-ene can be synthesized through various methods. One common approach involves the nitration of 2-methylpropene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective formation of the desired nitroalkene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitroprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitronates or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines, hydroxylamines, or oximes.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitronates or carbonyl compounds.

    Reduction: Production of amines, hydroxylamines, or oximes.

    Substitution: Generation of substituted alkenes or other functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroprop-1-ene involves its reactivity as an electrophile due to the presence of the nitro group. In cycloaddition reactions, the nitro group activates the alkene for nucleophilic attack, leading to the formation of cycloadducts. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-nitroprop-1-ene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 2-position enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

1606-31-1

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

2-methyl-3-nitroprop-1-ene

InChI

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h1,3H2,2H3

InChI Key

KEWXKELCJUKXNN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C[N+](=O)[O-]

Origin of Product

United States

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